3-Chloro-2-formyl-4-methylphenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of this compound involves boron-based chemistry, specifically boronic acid derivatives. While I don’t have specific synthetic procedures for this exact compound, boronic acids are commonly prepared through reactions involving boron trifluoride (BF3) or other boron reagents. These reactions often utilize Suzuki–Miyaura coupling or hydroboration methods .
Scientific Research Applications
Synthesis of Fluorenes
3-Chloro-2-formyl-4-methylphenylboronic acid is utilized in the intramolecular aromatic carbenoid insertion for the synthesis of fluorenes . This process is significant in the field of organic electronics, as fluorenes are key components in the creation of organic light-emitting diodes (OLEDs) and other photonic devices due to their excellent electron-transporting properties.
Development of Muscarinic Acetylcholine Receptor Agonists
This compound plays a crucial role in the synthesis of biaryl amides that exhibit agonistic activity towards the muscarinic acetylcholine receptor subtype M1 . These receptors are targeted for the treatment of neurological disorders such as Alzheimer’s disease, making this application vital for medicinal chemistry.
Borinic Acid Picolinate Esters
The preparation of borinic acid picolinate esters using 3-Chloro-2-formyl-4-methylphenylboronic acid is an important step in developing treatments for cutaneous diseases . These esters have potential applications in dermatology, particularly in the treatment of conditions like psoriasis and eczema.
TRPV1 Antagonists for Chronic Pain
Researchers use this boronic acid derivative in the synthesis of TRPV1 antagonists . TRPV1 is a receptor involved in the transmission and modulation of pain, as well as the integration of diverse painful stimuli. Antagonists of this receptor are being explored as potential therapeutic agents for the treatment of chronic pain .
Neutron Capture Therapy
Boronic acids and their esters, including 3-Chloro-2-formyl-4-methylphenylboronic acid, are considered for use as boron-carriers suitable for neutron capture therapy . This therapy is a type of cancer treatment that targets tumor cells selectively with the help of boron compounds and neutron radiation.
Stability in Aqueous Solutions
The stability of phenylboronic pinacol esters, such as those derived from 3-Chloro-2-formyl-4-methylphenylboronic acid, is a subject of study at physiological pH levels . Understanding the hydrolysis susceptibility of these compounds is crucial for their pharmacological applications, as it affects their behavior in biological systems.
Organic Synthesis
Lastly, 3-Chloro-2-formyl-4-methylphenylboronic acid is a valuable reagent in organic synthesis . It is often used in Suzuki-Miyaura cross-coupling reactions , which are pivotal for constructing carbon-carbon bonds in the synthesis of complex organic molecules .
Safety and Hazards
- MSDS : Link to MSDS
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-Chloro-2-formyl-4-methylphenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 3-Chloro-2-formyl-4-methylphenylboronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which 3-Chloro-2-formyl-4-methylphenylboronic acid plays a crucial role, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The resulting changes include the formation of new carbon–carbon bonds, which are fundamental to many biochemical processes and synthetic procedures .
Pharmacokinetics
It’s known that the compound is solid at room temperature , suggesting that its bioavailability could be influenced by factors such as solubility and stability.
Result of Action
The result of the action of 3-Chloro-2-formyl-4-methylphenylboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity .
Action Environment
The action, efficacy, and stability of 3-Chloro-2-formyl-4-methylphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the compound should be stored at temperatures between 2-8°C to maintain its stability . Safety precautions should also be taken to avoid dust formation and release into the environment .
properties
IUPAC Name |
(3-chloro-2-formyl-4-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO3/c1-5-2-3-7(9(12)13)6(4-11)8(5)10/h2-4,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJZIYSBECJNIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C)Cl)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701224529 | |
Record name | Boronic acid, B-(3-chloro-2-formyl-4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701224529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1451391-37-9 | |
Record name | Boronic acid, B-(3-chloro-2-formyl-4-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(3-chloro-2-formyl-4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701224529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.